molecular formula C18H16O7 B1256263 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone CAS No. 107316-94-9

5,4'-Dihydroxy-7,3',5'-trimethoxyflavone

Cat. No.: B1256263
CAS No.: 107316-94-9
M. Wt: 344.3 g/mol
InChI Key: VIKKUMIXGIDYKY-UHFFFAOYSA-N
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Description

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O7. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is often found in various medicinal plants and has been the subject of extensive scientific research due to its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The reaction proceeds through a series of steps, including condensation, cyclization, and methylation. Common reagents used in these reactions include base catalysts like sodium hydroxide and methylating agents such as dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the medicinal plant Kaempferia parviflora. Advanced chromatographic techniques are employed to isolate and purify the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroflavones, and various substituted flavones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,4’-Dihydroxy-7,3’,5’-trimethoxyflavone is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a versatile compound in scientific research and therapeutic applications .

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-11(19)17-12(20)8-13(25-14(17)7-10)9-4-15(23-2)18(21)16(5-9)24-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKUMIXGIDYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107316-94-9
Record name 5,4'-Dihydroxy-7,3',5'-trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107316949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,4'-DIHYDROXY-7,3',5'-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27NFM7JDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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